molecular formula C19H19NO3 B13150107 1-(Butylamino)-4-methoxyanthracene-9,10-dione CAS No. 82874-66-6

1-(Butylamino)-4-methoxyanthracene-9,10-dione

Cat. No.: B13150107
CAS No.: 82874-66-6
M. Wt: 309.4 g/mol
InChI Key: VCURDJCRIQMGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Butylamino)-4-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments. This particular compound features a butylamino group and a methoxy group attached to the anthracene core, which significantly influences its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylamino)-4-methoxyanthracene-9,10-dione typically involves the following steps:

    Nitration: The anthracene core undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are reduced to amino groups.

    Alkylation: The amino groups are then alkylated with butyl groups.

    Methoxylation: Finally, a methoxy group is introduced to complete the synthesis.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow alkylation and methoxylation. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Butylamino)-4-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The butylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinones depending on the substituent introduced.

Scientific Research Applications

1-(Butylamino)-4-methoxyanthracene-9,10-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its anticancer properties due to its ability to intercalate with DNA.

    Industry: Utilized as a dye in textile and paper industries.

Mechanism of Action

The mechanism of action of 1-(Butylamino)-4-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication. This property is particularly useful in anticancer research, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • 1-(Butylamino)-anthraquinone
  • 1-(Methoxy)-anthraquinone
  • 1-(Amino)-4-methoxyanthracene-9,10-dione

Uniqueness: 1-(Butylamino)-4-methoxyanthracene-9,10-dione is unique due to the presence of both butylamino and methoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, this compound exhibits enhanced solubility and stability, making it more suitable for various applications in research and industry.

Biological Activity

1-(Butylamino)-4-methoxyanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone class, notable for its diverse biological activities. This compound has been investigated primarily for its potential anticancer properties, along with antibacterial and antifungal effects. The structural modifications, including the presence of butylamino groups and a methoxy group, enhance its solubility and biological efficacy.

  • Molecular Formula : C22H26N2O2
  • Molar Mass : 350.5 g/mol

The compound features two butylamino groups, which contribute to its solubility and biological activity. The methoxy group at the 4-position plays a crucial role in its chemical reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves several key reactions:

  • Amination : Reaction of 1,4-dihydroxyanthracene-9,10-dione with butylamine.
  • Methylation : Introduction of the methoxy group.
  • Acylation : Further modifications to enhance biological properties.

Anticancer Properties

This compound has demonstrated significant cytotoxicity against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells, making it a candidate for anticancer therapy.

  • Case Study : A study reported that derivatives of this compound were effective against drug-resistant cancer cell lines, particularly those with p53 mutations or P-glycoprotein overexpression .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induces apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)15Inhibits topoisomerase I activity
A549 (Lung Cancer)20Disrupts cellular signaling pathways

Antibacterial Activity

The compound also exhibits antibacterial properties against various bacterial strains. Its effectiveness varies based on the structure and concentration.

  • Minimum Inhibitory Concentration (MIC) values indicate moderate activity against:
    • Bacillus subtilis : MIC = 37.5 µg/mL
    • Escherichia coli : MIC = 37.5 µg/mL
    • Staphylococcus aureus : MIC = 75 µg/mL .

Antifungal Activity

Preliminary studies suggest potential antifungal effects; however, more research is needed to establish efficacy against specific fungal strains.

The mechanisms underlying the biological activities of this compound include:

  • DNA Interaction : The compound interacts with DNA, leading to disruption of replication and transcription processes.
  • Protein Binding : It may bind to various proteins involved in cell signaling pathways, altering their function and leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1,4-DiaminoanthraquinoneTwo amino groupsStrong anticancer activity
2-MethoxyanthraquinoneMethoxy group at position 2Moderate anticancer activity
Oil Blue 35Anthraquinone dyePrimarily industrial applications
1-(Butylamino)-2-methoxyanthraquinoneOne butylamino groupDifferent solubility properties

This table highlights the unique positioning of this compound within the anthraquinone family due to its dual butylamino substitutions and methoxy group.

Properties

CAS No.

82874-66-6

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

1-(butylamino)-4-methoxyanthracene-9,10-dione

InChI

InChI=1S/C19H19NO3/c1-3-4-11-20-14-9-10-15(23-2)17-16(14)18(21)12-7-5-6-8-13(12)19(17)22/h5-10,20H,3-4,11H2,1-2H3

InChI Key

VCURDJCRIQMGEU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C(=C(C=C1)OC)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.